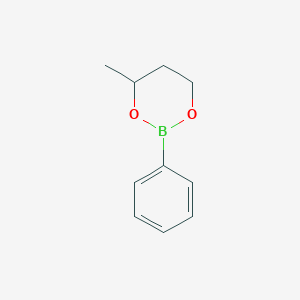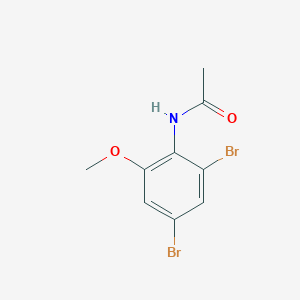
4-Methyl-2-phenyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C10H13BO2 It is a member of the dioxaborinane family, characterized by a boron atom bonded to two oxygen atoms and forming a six-membered ring with a phenyl and a methyl group attached
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3,2-dioxaborinane can be synthesized through the reaction of phenylboronic acid with butane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst under controlled conditions to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反应分析
Types of Reactions
4-Methyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boron compounds depending on the reagents used.
科学研究应用
4-Methyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 4-Methyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, facilitating reactions such as cross-coupling and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
- Phenylboronic acid neopentylglycol ester
Uniqueness
4-Methyl-2-phenyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl and phenyl groups provide unique steric and electronic properties, making it particularly useful in certain synthetic applications and research contexts .
属性
CAS 编号 |
6638-66-0 |
|---|---|
分子式 |
C10H13BO2 |
分子量 |
176.02 g/mol |
IUPAC 名称 |
4-methyl-2-phenyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H13BO2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI 键 |
ZWDKYUPKFUIRSJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCC(O1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-tetraazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13355975.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13355981.png)

![3-[(Benzylsulfanyl)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355993.png)



![6-(3-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356032.png)

![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)

![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)
